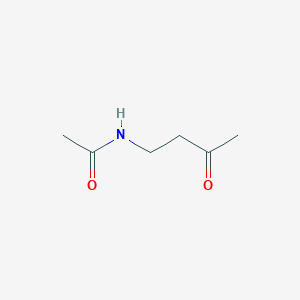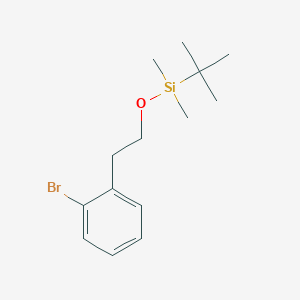
(2-Bromophenethoxy)(tert-butyl)dimethylsilane
Übersicht
Beschreibung
“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is a silane derivative . It has been used in the synthesis of 4-(3-hydroxypropyl)-4’-methyl-2,2’-bipyridine .
Synthesis Analysis
This compound has been used as a reagent in the synthesis of 4-(3-hydroxypropyl)-4’-methyl-2,2’-bipyridine .Molecular Structure Analysis
The molecular weight of “(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is 315.33 . The InChI code for this compound is 1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 .Chemical Reactions Analysis
“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” has been used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone .Physical And Chemical Properties Analysis
“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is a liquid at room temperature . It has a molecular weight of 315.33 and a density of 1.115 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Intra/Intermolecular Cascade Cross Couplings : A study by Demircan (2014) in "Molecules" explored palladium-catalyzed intra-intermolecular cascade cross-couplings involving similar compounds. This research indicates the utility of such compounds in complex organic synthesis and the creation of novel molecules (Demircan, 2014).
Brightness Emission-Tuned Nanoparticles : Fischer, Baier, and Mecking (2013) in the "Journal of the American Chemical Society" described the use of similar compounds in the synthesis of nanoparticles. This application is significant in the development of materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Synthesis of Chiral Compounds : The synthesis and study of chiral compounds using related molecules were explored by Akther et al. (2017) in the "European Journal of Organic Chemistry." This research highlights the role of such compounds in stereochemical studies and chiral molecule synthesis (Akther et al., 2017).
Photoinitiators in Polymer Chemistry : Karahan et al. (2014) in "Journal of Photochemistry and Photobiology A-chemistry" discussed the synthesis of photoinitiators from related compounds. This application is crucial in the field of photopolymerization and material science (Karahan et al., 2014).
Palladium-Catalyzed Cross-Couplings in Aqueous Phase : DeVasher, Moore, and Shaughnessy (2004) in "The Journal of Organic Chemistry" presented the use of water-soluble alkylphosphines in palladium-catalyzed cross-couplings of aryl bromides. This study is relevant to green chemistry and sustainable chemical processes (DeVasher, Moore, & Shaughnessy, 2004).
Safety and Hazards
This compound is classified under GHS07 for safety. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it gets into the eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
It is known to be used as a reagent for the selective n-alkylation of 5-piperazin-1-yl-1h-indole and (1h-indol-2-yl)-piperazin-1-yl-methanone . These compounds are often involved in various biochemical reactions, suggesting that (2-Bromophenethoxy)(tert-butyl)dimethylsilane may interact with them during its mechanism of action.
Mode of Action
(2-Bromophenethoxy)(tert-butyl)dimethylsilane is a silane derivative that is used in the synthesis of various compounds . It is postulated to function as an electrophile, exhibiting a propensity to react with nucleophiles such as alcohols, amines, and carboxylic acids . This interaction results in the formation of new compounds, indicating a change in the chemical structure and properties of the targets.
Biochemical Pathways
Given its role in the synthesis of various compounds, it can be inferred that it may influence a range of biochemical pathways depending on the specific targets and the resulting compounds .
Pharmacokinetics
As a silane derivative, it is known to have good thermal stability . This suggests that it may have a stable profile in biological systems, potentially influencing its bioavailability.
Result of Action
The molecular and cellular effects of (2-Bromophenethoxy)(tert-butyl)dimethylsilane’s action are largely dependent on the specific targets and the resulting compounds. Given its role in the synthesis of various compounds, it can be inferred that it may induce a range of molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Bromophenethoxy)(tert-butyl)dimethylsilane. For instance, it is known to react slowly with moisture/water , suggesting that the presence of water can influence its reactivity. Furthermore, it is recommended to be stored at 2-8°C , indicating that temperature can affect its stability.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIKLUHTYXQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444525 | |
| Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenethoxy)(tert-butyl)dimethylsilane | |
CAS RN |
181021-20-5 | |
| Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



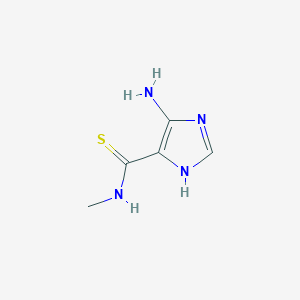
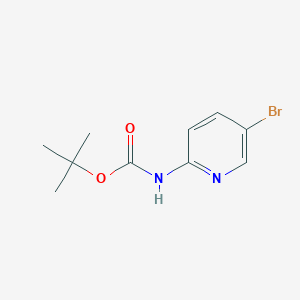
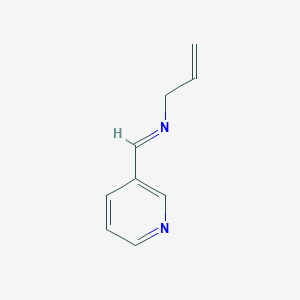
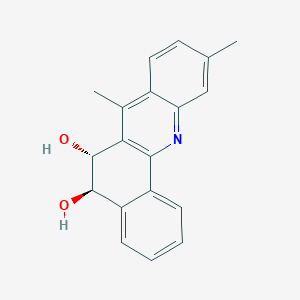

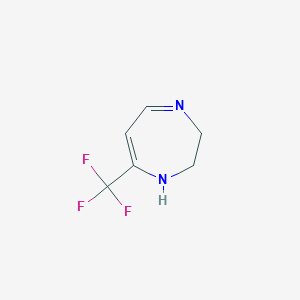


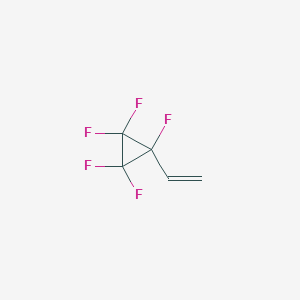
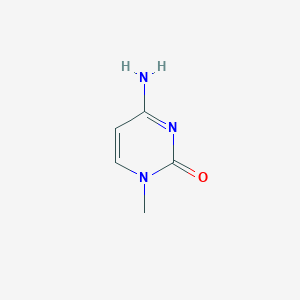
![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

